3-(2-hydroxyethyl)-2,8-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
3-(2-hydroxyethyl)-2,8-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidin-4-one family. This compound is known for its versatile biological activities and has garnered significant interest in the fields of pharmaceuticals, agrochemicals, and material sciences .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-hydroxyethyl)-2,8-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one can be achieved through various methods. One common approach involves the reaction of 2-acetylbutyrolactone with appropriate reagents under controlled conditions . Another method includes the metal-free C-3 chalcogenation (sulfenylation and selenylation) of 4H-pyrido[1,2-a]pyrimidin-4-one, which proceeds under mild reaction conditions and can be executed on a gram scale .
Industrial Production Methods
Industrial production of this compound often involves optimized synthetic routes to ensure high yields and purity. The process may include steps such as crystallization and purification to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
3-(2-hydroxyethyl)-2,8-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Common reagents used in these reactions include aryl sulfonyl hydrazides, arylsulfonyl chlorides, sulfinic acids, and sodium sulfonates. These reactions typically proceed under mild conditions, often in the presence of iodine .
Major Products Formed
The major products formed from these reactions are diversely orchestrated 3-ArS/ArSe derivatives, which exhibit broad functional group tolerance and high yields (up to 95%) .
Scientific Research Applications
3-(2-hydroxyethyl)-2,8-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one has a wide range of scientific research applications:
Pharmaceuticals: It exhibits versatile biological activities, including CXCR3 antagonism, HLE inhibition, and acetylcholinesterase inhibition.
Agrochemicals: The compound is used in the development of agrochemicals due to its bioactive properties.
Material Sciences: It is utilized in the synthesis of polymer materials and other functional materials.
Mechanism of Action
The mechanism of action of 3-(2-hydroxyethyl)-2,8-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. Preliminary experimental investigations suggest a radical mechanistic pathway for its transformations . The compound’s biological activities are attributed to its ability to inhibit specific enzymes and receptors, such as CXCR3 and acetylcholinesterase .
Comparison with Similar Compounds
Similar Compounds
2-aminopyrimidin-4(3H)-one: Known for its antiviral and antitumor activities.
4H-pyrido[1,2-a]pyrimidin-4-one: Exhibits similar biological activities and is used in various chemical reactions.
Uniqueness
3-(2-hydroxyethyl)-2,8-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one stands out due to its high yield in synthetic reactions, broad functional group tolerance, and versatile applications in pharmaceuticals, agrochemicals, and material sciences .
Properties
CAS No. |
41078-68-6 |
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Molecular Formula |
C12H14N2O2 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
3-(2-hydroxyethyl)-2,8-dimethylpyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C12H14N2O2/c1-8-3-5-14-11(7-8)13-9(2)10(4-6-15)12(14)16/h3,5,7,15H,4,6H2,1-2H3 |
InChI Key |
RCYCYRNOSOZWAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=C(C(=O)N2C=C1)CCO)C |
Origin of Product |
United States |
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